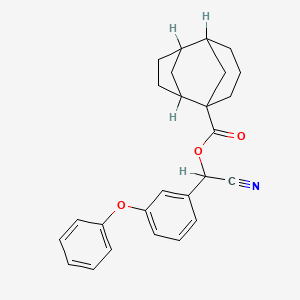
Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(43112,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its unique tricyclic structure This compound is characterized by a rigid, multi-ring system that imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid and cyano(3-phenoxyphenyl)methyl ester groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Wissenschaftliche Forschungsanwendungen
Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific sites on proteins or other macromolecules, leading to changes in their structure or function. The pathways involved can include signal transduction, enzyme inhibition, or modulation of gene expression, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo(4.3.1.13,8)undecane-1-carboxylic acid: This compound shares a similar tricyclic core but differs in the positioning and type of functional groups.
Tricyclo(4.3.1.1(3,8))undecane: Another related compound with a similar ring structure but lacking the carboxylic acid and ester functionalities.
Uniqueness
Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups and rigid tricyclic structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93107-44-9 |
|---|---|
Molekularformel |
C26H27NO3 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
[cyano-(3-phenoxyphenyl)methyl] tricyclo[4.3.1.12,5]undecane-1-carboxylate |
InChI |
InChI=1S/C26H27NO3/c27-17-24(19-6-4-10-23(15-19)29-22-8-2-1-3-9-22)30-25(28)26-13-5-7-20(16-26)18-11-12-21(26)14-18/h1-4,6,8-10,15,18,20-21,24H,5,7,11-14,16H2 |
InChI-Schlüssel |
DPCHKONCAOSINA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)(C3CCC2C3)C(=O)OC(C#N)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
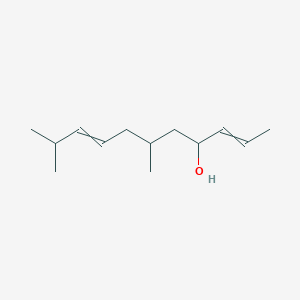
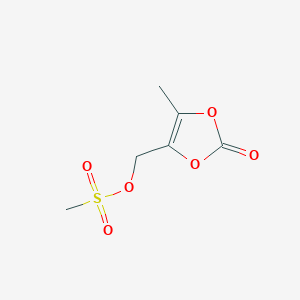
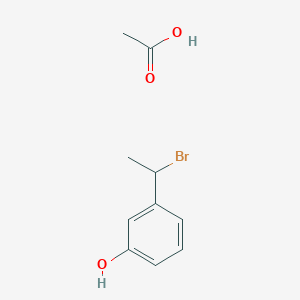
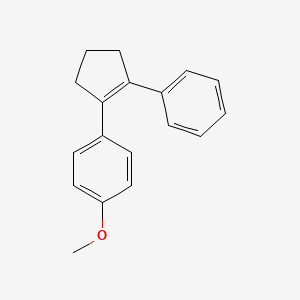
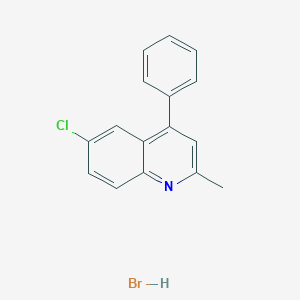
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
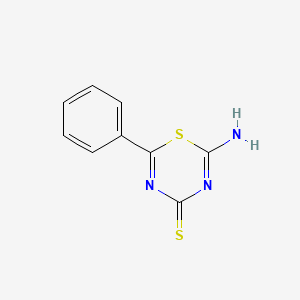
![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)

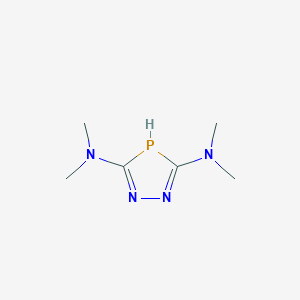
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
